molecular formula C6H9N3 B1386606 (1S)-1-(Pyrimidin-5-YL)ethan-1-amine CAS No. 66007-71-4

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine

Cat. No.: B1386606
CAS No.: 66007-71-4
M. Wt: 123.16 g/mol
InChI Key: GWCPZMRPJBYIFM-YFKPBYRVSA-N
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Description

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine is an organic compound featuring a pyrimidine ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral amine.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.

    Catalysts and Reagents: Commonly used catalysts include transition metal complexes, while reagents such as reducing agents or protecting groups may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and concentration to maximize yield and purity.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxo Derivatives: Resulting from oxidation reactions.

    Amine Derivatives: Produced through reduction reactions.

    Substituted Pyrimidines: Formed via nucleophilic substitution reactions.

Scientific Research Applications

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (1S)-1-(Pyrimidin-5-YL)ethan-1-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(Pyrimidin-5-YL)ethan-1-amine: A stereoisomer with different biological activity.

    2-(Pyrimidin-5-YL)ethan-1-amine: A structural isomer with a different position of the ethanamine moiety.

    (1S)-1-(Pyrimidin-4-YL)ethan-1-amine: A positional isomer with the pyrimidine ring attached at a different position.

Uniqueness

(1S)-1-(Pyrimidin-5-YL)ethan-1-amine is unique due to its specific stereochemistry and the position of the pyrimidine ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1S)-1-pyrimidin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCPZMRPJBYIFM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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